

## In-depth Technical Guide on the M1001 Compound

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Compound of Interest		
Compound Name:	M1001	
Cat. No.:	B1675829	Get Quote

Designation: **M1001** is identified as Methylisothiazolinone.

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a comprehensive overview of the chemical and physical properties of Methylisothiazolinone (M1001), including its biological activity and safety information. All quantitative data is summarized in structured tables, and where applicable, experimental methodologies are detailed.

## **Chemical and Physical Properties**

Methylisothiazolinone (**M1001**) is a 1,2-thiazole compound, specifically a 4-isothiazolin-3-one with a methyl group attached to the nitrogen atom.[1] It is a potent biocide and preservative.[1]



Property	Value	Reference
Molecular Weight	115.16 g/mol	Computed by PubChem 2.2
Molecular Formula	C4H5NOS	PubChem
Monoisotopic Mass	115.00918496 Da	Computed by PubChem 2.2
Topological Polar Surface Area	45.6 Ų	Computed by Cactvs 3.4.8.18
Heavy Atom Count	7	Computed by PubChem
Complexity	121	Computed by Cactvs 3.4.8.18

## **Biological Activity and Applications**

**M1001** is recognized for its role as an antifouling biocide, antimicrobial agent, and antifungal agent.[1] It is a key active ingredient in the commercial product Kathon™.[1]

The Expert Panel for Cosmetic Ingredient Safety has determined that Methylisothiazolinone is safe for use in rinse-off cosmetic products at concentrations up to 100 ppm (0.01%).[1] For leave-on cosmetic products, it is considered safe when formulated to be non-sensitizing, which can be assessed using a Quantitative Risk Assessment (QRA) or a similar methodology.[1]

# **Experimental Protocols Liquid Chromatography-Mass Spectrometry (LC-MS)**

A key analytical method for the characterization of **M1001** is Liquid Chromatography-Mass Spectrometry (LC-MS).

- Instrumentation: Q Exactive Orbitrap (Thermo Scientific)
- Technique: LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Orbitrap Mass Spectrometry)
- Ionization Mode: Positive (ESI)
- Fragmentation Mode: Higher-energy C-trap dissociation (HCD)



• Chromatography Column: Acquity BEH C18 1.7μm, 2.1x150mm (Waters)

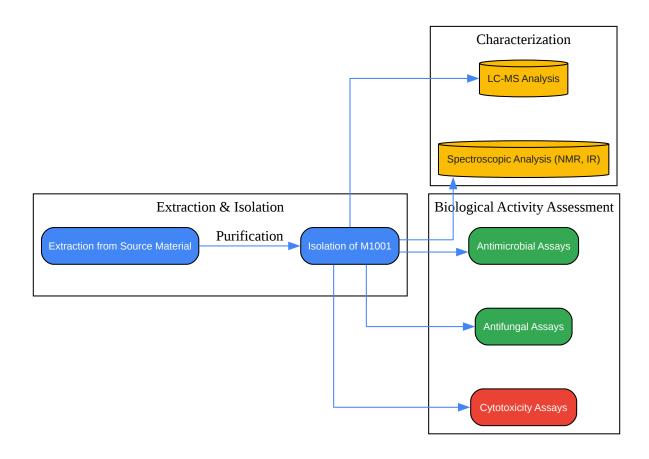
Retention Time: 3.894 min

• Precursor Adduct: [M+H]+

• Precursor m/z: 116.0165

## **Experimental Workflow**

The following diagram illustrates a general workflow for the analysis of bioactive compounds like **M1001**, from extraction to activity assessment.



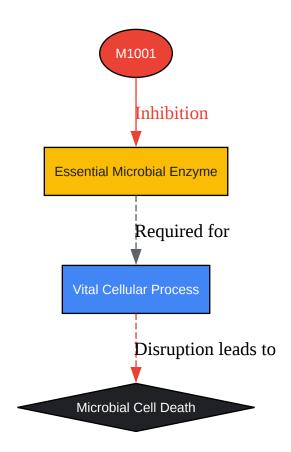


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Workflow for Bioactive Compound Analysis

### **Signaling Pathway Interaction (Hypothetical)**

While the specific signaling pathways modulated by **M1001** are a subject of ongoing research, its biocidal activity likely involves disruption of essential cellular processes in microorganisms. A hypothetical pathway could involve the inhibition of key enzymes or disruption of cell membrane integrity.



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Hypothetical Pathway of M1001 Action

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#### References

- 1. Methylisothiazolinone | C4H5NOS | CID 39800 PubChem [pubchem.ncbi.nlm.nih.gov]
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